molecular formula C14H19ClN2O4S B5845504 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide

2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B5845504
M. Wt: 346.8 g/mol
InChI Key: LGNOWPDTQPUYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides with various functional groups.

Scientific Research Applications

Chemistry: 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is also investigated for its potential use in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The sulfonyl group and piperidine ring play crucial roles in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)ethanol
  • 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)propanoic acid
  • 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)butanamide

Comparison: Compared to similar compounds, 2-(4-Chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide exhibits unique properties due to the presence of the acetamide group, which enhances its solubility and stability.

Properties

IUPAC Name

2-(4-chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10-7-11(15)13(8-12(10)21-9-14(16)18)22(19,20)17-5-3-2-4-6-17/h7-8H,2-6,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNOWPDTQPUYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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